8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 5th position on the triazolopyridine ring It has a molecular formula of C7H6BrN3 and a molecular weight of 21205 g/mol
Preparation Methods
The synthesis of 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a microwave-mediated, catalyst-free synthesis has been reported, which involves the use of enaminonitriles and benzohydrazides. This method employs microwave irradiation at 140°C in dry toluene, resulting in the formation of the target compound in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound may act by modulating the activity of enzymes or receptors, thereby influencing cellular pathways. For example, triazolopyridines are known to act as inhibitors of certain kinases and other enzymes, affecting signal transduction pathways .
Comparison with Similar Compounds
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-2-methoxy-1,5-naphthyridine
- 8-Bromo-2-chloro-6-fluoro-quinazoline
- 8-Bromo-2-chloroquinoxaline
- 8-Bromo-2-methylimidazo[1,2-a]pyridine
These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOFQVVOVOXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NN=CN12)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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